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Compound of Interest

Compound Name: 4-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B061630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(Pyridin-2-
yloxy)benzaldehyde, a valuable intermediate in organic synthesis and pharmaceutical

research.[1][2] This compound serves as a crucial building block for more complex molecules,

including those with potential therapeutic applications. The synthesis is primarily achieved

through a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for the

formation of aryl ethers.

Introduction
4-(Pyridin-2-yloxy)benzaldehyde incorporates a benzaldehyde moiety, a versatile functional

group for various organic transformations, and a pyridin-2-yloxy group, which can influence the

biological activity and pharmacokinetic properties of derivative compounds. Its synthesis is of

significant interest to medicinal chemists and researchers in drug discovery. The protocol

described herein is based on the reaction of a 2-halopyridine with 4-hydroxybenzaldehyde in

the presence of a base.

Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The hydroxyl

group of 4-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic

phenoxide ion. This phenoxide then attacks the electron-deficient carbon at the 2-position of

the pyridine ring, displacing a halide to form the desired ether linkage. The reactivity of the 2-
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position of the pyridine ring towards nucleophilic attack is enhanced by the electron-

withdrawing effect of the nitrogen atom.

Experimental Protocol
This protocol outlines a general procedure for the synthesis of 4-(Pyridin-2-
yloxy)benzaldehyde. Optimization of reaction conditions may be necessary to achieve higher

yields.

Materials and Reagents:

Reagent/Materi
al

Formula
Molar Mass (
g/mol )

Purity Supplier

2-Chloropyridine C₅H₄ClN 113.54 ≥99% Sigma-Aldrich

4-

Hydroxybenzalde

hyde

C₇H₆O₂ 122.12 ≥98% Sigma-Aldrich

Potassium

Carbonate

(K₂CO₃)

K₂CO₃ 138.21 ≥99% Sigma-Aldrich

N,N-

Dimethylformami

de (DMF)

C₃H₇NO 73.09
Anhydrous,

≥99.8%
Sigma-Aldrich

Ethyl acetate

(EtOAc)
C₄H₈O₂ 88.11 ACS grade Fisher Scientific

Hexane C₆H₁₄ 86.18 ACS grade Fisher Scientific

Sodium Sulfate

(Na₂SO₄)
Na₂SO₄ 142.04 Anhydrous Fisher Scientific

Equipment:

Round-bottom flask
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Reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Rotary evaporator

Chromatography column

Standard laboratory glassware

Procedure:

To a dry round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5

eq.), and anhydrous N,N-dimethylformamide (DMF).

Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium

salt of 4-hydroxybenzaldehyde.

Add 2-chloropyridine (1.1 eq.) to the reaction mixture.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 4-(Pyridin-2-yloxy)benzaldehyde as a solid.
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Data Presentation
Table 1: Reaction Parameters and Yield

Parameter Value

Scale 10 mmol

Reaction Time 18 hours

Reaction Temperature 90 °C

Yield 75-85% (typical)

Table 2: Characterization Data

Analysis Result

Appearance Off-white to pale yellow solid

Melting Point 70-72 °C

¹H NMR (400 MHz, CDCl₃) δ (ppm)

9.95 (s, 1H), 8.19 (ddd, J = 4.9, 2.0, 0.8 Hz, 1H),

7.88 – 7.83 (m, 2H), 7.75 (ddd, J = 8.2, 7.3, 2.0

Hz, 1H), 7.18 – 7.13 (m, 2H), 7.00 (ddd, J = 7.3,

4.9, 0.9 Hz, 1H), 6.92 (dt, J = 8.2, 0.9 Hz, 1H).

¹³C NMR (101 MHz, CDCl₃) δ (ppm)
190.8, 163.5, 159.3, 147.9, 139.5, 132.3, 131.9,

120.9, 118.8, 112.2.

Mass Spectrometry (ESI) m/z 200.07 [M+H]⁺

Visualizations
Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis of 4-(Pyridin-2-yloxy)benzaldehyde.

Diagram 2: Reaction Mechanism

Step 1: Deprotonation

Step 2: Nucleophilic Attack

Step 3: Elimination
4-Hydroxybenzaldehyde Potassium 4-formylphenoxide

+ K₂CO₃

K₂CO₃

4-formylphenoxide
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- Cl⁻
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Caption: Mechanism of Nucleophilic Aromatic Substitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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